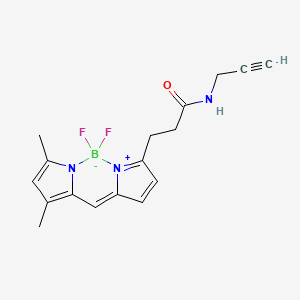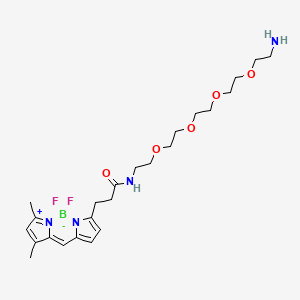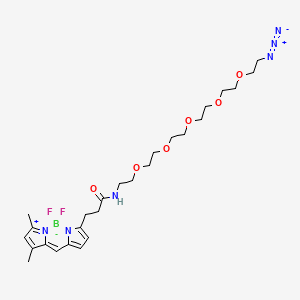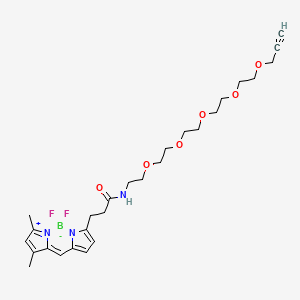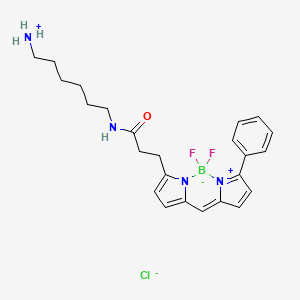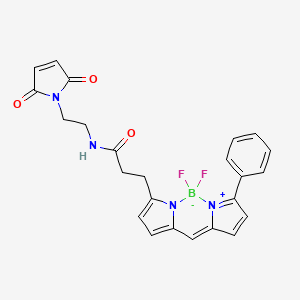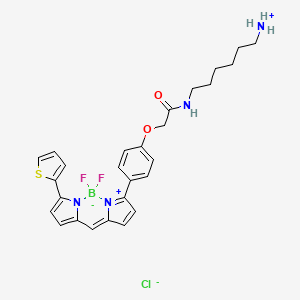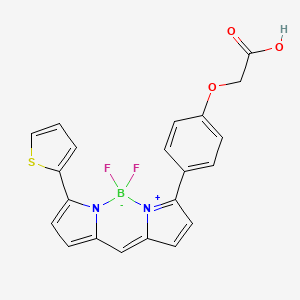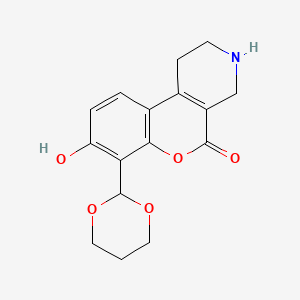
B I09
Übersicht
Beschreibung
B I09 ist ein tricyclischer Chromenon-basierter Inhibitor, der die RNase-Aktivität des Inositol-requiring Enzyme 1 (IRE-1) angreift. Diese Verbindung ist besonders bedeutend im Kontext der Krebsforschung, insbesondere für ihre Rolle bei der Hemmung der Expression des X-box-bindenden Proteins 1 (XBP-1) beim multiplen Myelom und anderen B-Zell-Krebsarten .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die tricyclische Chromenonderivate beinhalten. Die Synthese beinhaltet typischerweise die Bildung einer maskierten Aldehydfunktionalität, die Lysin 907 in der RNase-Domäne von IRE1α durch spezifische Schiff-Basen-Bildung angreift .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische chemische Synthese, um eine hohe Reinheit und Stabilität zu gewährleisten. Die Verbindung wird oft in fester Form hergestellt und bei niedrigen Temperaturen gelagert, um ihre Wirksamkeit zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen: this compound durchläuft hauptsächlich Hemmreaktionen, bei denen es die RNase-Aktivität von IRE1 angreift. Unter normalen Bedingungen unterliegt es typischerweise keinen Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie tricyclische Chromenonderivate und spezifische Aldehyd-Maskierungsgruppen. Die Reaktionen werden in der Regel unter kontrollierten Bedingungen durchgeführt, um die Stabilität und Wirksamkeit der Verbindung zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist der tricyclische Chromenon-basierte Inhibitor selbst, der sehr effektiv bei der Hemmung des Spleißens von XBP1-mRNA in menschlichen Zellen ist .
Wirkmechanismus
Target of Action
B-I09, also known as B-I09 or BI09 or 7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-1benzopyrano[3,4-c]pyridin-5-one, primarily targets the Inositol-requiring enzyme 1 (IRE1) . IRE1 is a central regulator of the unfolded protein response (UPR), and inhibiting its activity is likely to be beneficial for treating diseases related to proteostasis .
Mode of Action
B-I09 was developed as a prodrug to target the RNase activity of IRE1, leading to the suppressed expression of XBP1s . It effectively blocks the RNase activity of IRE1 in dendritic cells . This interaction with its targets results in the suppression of XBP1s in targeted cells .
Biochemical Pathways
The IRE1–XBP1 pathway of the endoplasmic reticulum (ER) stress response is the primary biochemical pathway affected by B-I09 . The ER stress response is a cellular process triggered by an accumulation of misfolded or unfolded proteins in the ER. B-I09’s inhibition of IRE1’s RNase activity suppresses the expression of XBP1s, a transcription factor that plays a crucial role in the ER stress response .
Result of Action
The molecular and cellular effects of B-I09’s action include a dose-dependent decrease in XBP1s protein level that correlates with cell proliferation and viability . It has been shown to induce leukemic regression without causing systemic toxicity in mouse models . Furthermore, B-I09 suppressed the growth of ARID1A-inactivated ovarian clear cell carcinomas (OCCCs) in vivo in orthotopic xenograft, patient-derived xenograft, and genetic mouse models .
Action Environment
The action, efficacy, and stability of B-I09 can be influenced by various environmental factors. For instance, the compound was administered frequently using 100% DMSO as a carrier in some studies
Biochemische Analyse
Biochemical Properties
B I09 is an IRE-1 RNase inhibitor, with an IC50 of 1230 nM . It interacts with the IRE1–XBP1 pathway, a central regulator of the unfolded protein response (UPR) . The compound has been used to validate the IRE1–XBP1 pathway as a therapeutic target in diseases .
Cellular Effects
This compound has shown consistent results in suppression of XBP1s in targeted cells and amelioration of diseased conditions in various preclinical mouse models . It has demonstrated remarkable efficacy in multiple preclinical animal models and is well tolerated in vivo .
Molecular Mechanism
This compound targets the RNase activity of IRE1, leading to the suppressed expression of XBP1s . This inhibition of the IRE1–XBP1 pathway has been shown to induce leukemic regression without causing systemic toxicity in mouse models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: B I09 is synthesized through a series of chemical reactions involving tricyclic chromenone derivatives. The synthesis typically involves the formation of a masked aldehyde functionality that targets lysine 907 in the RNase domain of IRE1α through specific Schiff base formation .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis, ensuring high purity and stability. The compound is often produced in solid form and stored at low temperatures to maintain its efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: B I09 primarily undergoes inhibition reactions where it targets the RNase activity of IRE1. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as tricyclic chromenone derivatives and specific aldehyde-masking groups. The reactions are usually carried out under controlled conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major product formed from the synthesis of this compound is the tricyclic chromenone-based inhibitor itself, which is highly effective in inhibiting the splicing of XBP1 mRNA in human cells .
Wissenschaftliche Forschungsanwendungen
B I09 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die RNase-Aktivität von IRE1 angreift, was zu einer unterdrückten Expression von XBP1s führt. Diese Hemmung wird durch die Bildung einer Schiff-Base mit Lysin 907 in der RNase-Domäne von IRE1α erreicht . Die Verbindung blockiert effektiv die RNase-Aktivität von IRE1 in dendritischen Zellen, reduziert das Überleben von Leukämiezellen und fördert die Apoptose .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
D-F07: Ein weiterer tricyclischer Chromenon-basierter Inhibitor, der die RNase-Aktivität von IRE1 angreift.
MKC9989: Ein IRE1α-Kinase-Inhibitor, der auch die RNase-Aktivität von IRE1 angreift.
GSK2850163: Ein selektiver Inhibitor der IRE1α-Kinase-Aktivität.
Einzigartigkeit von B I09: this compound zeichnet sich durch seine hohe Wirksamkeit bei der Hemmung des Spleißens von XBP1-mRNA und seine Fähigkeit aus, das Rückgängigmachen von Leukämie zu fördern, ohne systemische Toxizität zu verursachen. Sein einzigartiger Wirkmechanismus und seine Stabilität machen ihn zu einem wertvollen Werkzeug in der Krebsforschung und -therapieentwicklung .
Eigenschaften
IUPAC Name |
7-(1,3-dioxan-2-yl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c18-12-3-2-10-9-4-5-17-8-11(9)15(19)22-14(10)13(12)16-20-6-1-7-21-16/h2-3,16-18H,1,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMWNUDIOPESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=CC3=C2OC(=O)C4=C3CCNC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B605984.png)
![2-[4-[(E)-2-[2-fluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide;fluoride](/img/structure/B605985.png)
